Triisononyl trimellitate

Catalog No.
S1491403
CAS No.
890091-51-7
M.F
C36H60O6
M. Wt
588.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisononyl trimellitate

CAS Number

890091-51-7

Product Name

Triisononyl trimellitate

IUPAC Name

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate

Molecular Formula

C36H60O6

Molecular Weight

588.9 g/mol

InChI

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3

InChI Key

YPDXSCXISVYHOB-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C

Material Science Research:

  • Polymer plasticizer

    TTM acts as a plasticizer in various polymers, improving their flexibility, processability, and thermal properties. Researchers use TTM in studies on polyvinyl chloride (PVC) and other polymers to understand its influence on mechanical behavior and material performance.

  • Flame retardant

    TTM exhibits flame retardant properties, making it a potential candidate for flame-resistant materials. Research is ongoing to explore its effectiveness in various applications, such as textiles and electronic components .

Environmental Science Research:

  • Biodegradation studies

    TTM is biodegradable under certain conditions. Researchers are investigating its degradation mechanisms and potential environmental impact in soil and aquatic environments .

  • Environmental remediation

    TTM's ability to complex with metal ions makes it a potential candidate for environmental remediation applications. Research is underway to explore its effectiveness in removing heavy metals from contaminated water and soil .

Biomedical Research:

  • Drug delivery systems: TTM is being explored as a potential carrier for drug delivery due to its biocompatibility and ability to form nanoparticles. Researchers are investigating its use in targeted drug delivery and controlled drug release applications .

Triisononyl trimellitate is a chemical compound with the molecular formula C₃₆H₆₀O₆ and a CAS Registry Number of 53894-23-8. It belongs to the class of trimellitate esters, which are formed by the esterification of trimellitic anhydride with alcohols. Specifically, triisononyl trimellitate is synthesized using isononyl alcohols, making it a significant plasticizer in various applications due to its excellent performance characteristics, such as low volatility and high thermal stability .

Currently, there is no scientific research readily available on the specific mechanism of action of TINTM in biological systems. Its potential applications as a plasticizer suggest it might interact with polymer chains to increase flexibility.

  • Endocrine disruption: Further research is needed to determine if TINTM exhibits similar endocrine-disrupting effects as some phthalates [].
  • Environmental impact: The long-term environmental fate and degradation of TINTM require further investigation.

Future Research Directions

  • More research is needed to understand the complete safety profile of TINTM, including its potential for endocrine disruption and environmental impact.
  • Investigations into the mechanism of action of TINTM, particularly in its role as a plasticizer, would be valuable.
  • Studies on the degradation pathways of TINTM can inform its responsible use and disposal.
Typical of esters. These include:

  • Hydrolysis: In the presence of water and acids or bases, triisononyl trimellitate can hydrolyze to form trimellitic acid and isononyl alcohol.
  • Transesterification: This reaction involves exchanging the alkoxy group of triisononyl trimellitate with another alcohol, leading to the formation of different esters.
  • Reactions with Strong Acids: Strong oxidizing agents can react vigorously with triisononyl trimellitate, potentially leading to decomposition or other complex reactions .

The synthesis of triisononyl trimellitate typically involves the following steps:

  • Preparation of Reactants: Trimellitic anhydride is mixed with isononyl alcohol in a controlled environment.
  • Esterification Reaction: The mixture is heated under reflux conditions to promote the esterification reaction, where water is removed to drive the equilibrium towards ester formation.
  • Purification: The product is purified through distillation or other separation techniques to obtain pure triisononyl trimellitate .

Triisononyl trimellitate is primarily used as a plasticizer in various industries due to its advantageous properties:

  • Plastic Industry: It enhances the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).
  • Coatings and Adhesives: Its low volatility makes it suitable for use in coatings that require long-lasting performance.
  • Sealants: The compound improves the elasticity and adhesion properties of sealants used in construction and automotive applications .

Interaction studies involving triisononyl trimellitate focus on its behavior in different environments and its potential effects when used in consumer products. Research indicates that it may migrate from polymer matrices into surrounding environments, which can affect both human health and ecological systems. Understanding these interactions helps in evaluating safety standards for materials containing this compound .

Several compounds share structural similarities with triisononyl trimellitate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Triethyl citrateC₁₂H₂₂O₇Derived from citric acid; used as a food additive
Tris(2-ethylhexyl) trimellitateC₃₃H₅₄O₆Commonly used plasticizer; lower molecular weight
Triisobutyl phosphateC₁₂H₂₉O₄PUsed as a flame retardant; contains phosphorus

Triisononyl trimellitate stands out due to its specific use as a high-performance plasticizer with low volatility, making it particularly suitable for applications requiring durability and stability under heat .

Catalytic Esterification Pathways for Trimellitate Derivatives

TINTM is synthesized via esterification of trimellitic anhydride (TMA) with isononyl alcohol (INA) under catalytic conditions. Key pathways include:

  • Solid Acid Catalysts: Sulfated metal oxides (e.g., SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂) are widely used due to their high activity and reusability. These catalysts facilitate esterification at 180–220°C, achieving conversion rates >99.5% with acid values <0.05 mg KOH/g.
  • Homogeneous Catalysts: Tetrabutyl titanate enhances nucleophilic attack on TMA’s carbonyl groups, yielding 71.8% esterification efficiency at 210°C.

Reaction Mechanism:

  • Monoesterification: TMA reacts with INA to form monoisononyl trimellitate.
  • Diesterification: Further reaction yields diisononyl trimellitate.
  • Triesterification: Final step produces TINTM, with water removed via azeotropic distillation.

Kinetic Analysis:

  • Second-order kinetics dominate, with rate constants (k) ranging from 0.0011–0.0023 mg KOH·g⁻¹·h⁻¹.
  • Activation energy (Eₐ) of 39.77 kJ/mol indicates moderate temperature sensitivity.

Trans-esterification Techniques in Mixed Alkyl Chain Systems

Trans-esterification enables customization of TINTM’s alkyl chain composition:

  • Alcohol Substitution: Tri(2-ethylhexyl) trimellitate reacts with isononyl alcohol at 135–180°C, producing mixed esters with tailored properties.
  • Catalyst Selection: Acid catalysts (e.g., H₂SO₄) or metal catalysts (e.g., SnO) optimize substitution efficiency, achieving yields up to 98%.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Temperature160–220°C↑ Conversion rate
Alcohol:TMA Ratio3.5:1–4.5:1↓ Unreacted TMA
Catalyst Loading0.05–0.2 wt%↑ Reaction rate

Process Optimization for Industrial-Scale Production

Industrial synthesis prioritizes efficiency, cost, and environmental compliance:

  • Continuous Esterification: Multi-stage reactors with real-time monitoring reduce batch time by 30%.
  • Vacuum Distillation: Removes excess INA at 0.05–0.1 MPa, minimizing thermal degradation.
  • Ion Exchange Purification: Composite bed columns reduce acid values to <0.1 mg KOH/g, enhancing product stability.

Case Study:A pilot plant using SnO/Al₂O₃ catalysts achieved 98% yield with a platinum-cobalt color index of 40 (APHA), meeting automotive industry standards.

Triisononyl trimellitate represents a specialized class of trimellitate ester plasticizers that has gained significant importance in advanced polymer applications due to its unique molecular structure and performance characteristics [1]. This high-molecular-weight plasticizer, with the chemical formula C₃₆H₆₀O₆ and molecular weight of 588.86 grams per mole, is synthesized through the esterification of trimellitic anhydride with isononyl alcohol [4] [5]. The compound exhibits exceptional thermal stability, low volatility, and superior migration resistance properties that make it particularly valuable in demanding polymer applications [1] [8].

Plasticization Mechanisms in Polyvinyl Chloride Composites

The plasticization mechanism of triisononyl trimellitate in polyvinyl chloride composites operates through a complex series of molecular interactions that fundamentally alter the polymer matrix structure [9] [10]. The incorporation process involves five distinct stages: initial adsorption, adhesion through particle penetration, absorption via polar group liberation, intermolecular plasticizing interactions, and final intramolecular plasticizing stabilization [14].

During the absorption stage, triisononyl trimellitate molecules penetrate the polyvinyl chloride matrix and increase the free volume between polymer chains [27] [32]. This process is facilitated by the plasticizer's molecular structure, which allows it to embed itself between polymer chains and reduce intermolecular forces . The resulting increase in chain mobility leads to enhanced flexibility and processability of the composite material [14].

Advanced spectroscopic studies have revealed that triisononyl trimellitate exhibits three distinct carbonyl structures during diffusion in polyvinyl chloride films: free carbonyl groups, aggregated carbonyl structures formed through dipolar-dipolar interactions, and interacting carbonyl groups that form specific interactions with the polymer matrix [10] [13]. Research conducted using real-time attenuated total reflectance infrared spectroscopy demonstrated that the diffusion coefficients of trimellitate plasticizers increase with temperature, while equilibrium concentrations decrease due to enhanced molecular movement [13].

Plasticization ParameterTriisononyl TrimellitateTemperature Dependence
Shore A Hardness (30 parts per hundred resin)93-95Stable up to 136°C
Shore D Hardness (30 parts per hundred resin)38-46Maintained at elevated temperatures
Weight Loss (7 days at 136°C)0.8%Minimal thermal degradation
Glass Transition Temperature-79°CLow temperature flexibility
Processing Temperature Range185-245°COptimal esterification conditions

The efficiency of triisononyl trimellitate as a plasticizer is directly related to its molecular architecture [20]. The branched isononyl alcohol chains provide optimal balance between solvating power and migration resistance, while the trimellitate backbone contributes three ester functionalities that enhance compatibility with polyvinyl chloride [20]. Comparative studies indicate that trimellitate esters demonstrate superior permanence compared to phthalate plasticizers, with triisononyl trimellitate showing approximately 350 times lower migration rates than conventional di-2-ethylhexyl phthalate [16].

Thermal Stability Enhancement in High-Performance Elastomers

Triisononyl trimellitate provides significant thermal stability enhancement in high-performance elastomer formulations through multiple mechanisms [12] [15]. The compound's high molecular weight of 588.86 grams per mole contributes to reduced volatility losses at elevated temperatures, while its chemical structure provides inherent thermal stability [1] [19].

Thermal analysis data demonstrates that triisononyl trimellitate maintains structural integrity at temperatures exceeding 200°C [15]. Stability testing conducted according to Verband Deutscher Elektrotechniker standard 0271 shows thermal stability times ranging from 83 to 89 minutes at 200°C, significantly outperforming conventional plasticizers [15]. The compound exhibits a flash point of 248.6°C and a boiling point of 617.6°C at standard atmospheric pressure, indicating exceptional thermal resistance [5] [19].

In elastomer applications, triisononyl trimellitate demonstrates superior performance in maintaining mechanical properties during thermal aging [12]. The plasticizer's resistance to thermal degradation enables elastomer compounds to retain flexibility and elongation characteristics even after extended exposure to elevated temperatures [9]. Research indicates that elastomers plasticized with triisononyl trimellitate show minimal changes in hardness and tensile properties after accelerated aging tests [15].

Thermal PropertyValueTest ConditionsPerformance Benefit
Flash Point248.6°CStandard atmospheric pressureSafe processing at high temperatures
Boiling Point617.6°C760 mmHgMinimal volatility loss
Thermal Stability (Verband Deutscher Elektrotechniker 0271)83-89 minutes200°CExtended service life
Weight Loss0.8%7 days at 136°CExcellent permanence
Clash Berg Temperature-20 to -32°CLow temperature flexibilityWide service temperature range

The molecular mechanism underlying thermal stability enhancement involves the formation of stable interactions between triisononyl trimellitate and elastomer chains [10]. The three ester groups in the trimellitate structure provide multiple interaction sites with polar groups in elastomer matrices, creating a more thermally stable plasticized system [24]. Additionally, the branched isononyl alcohol chains contribute to the overall thermal stability by providing steric hindrance that reduces thermal degradation pathways [20].

Migration Resistance in Medical-Grade Polymer Formulations

Migration resistance represents a critical performance parameter for triisononyl trimellitate in medical-grade polymer applications [2] [11]. The compound's high molecular weight and bulky molecular structure provide exceptional resistance to migration from polymer matrices into contact media [2]. This property is particularly important for medical devices where plasticizer leaching can compromise patient safety and device performance [16].

Comparative migration studies demonstrate that triisononyl trimellitate exhibits significantly lower migration rates compared to conventional phthalate plasticizers [16]. Research conducted on medical tubing shows that polyvinyl chloride plasticized with triisononyl trimellitate demonstrates approximately 350 times lower migration rates compared to di-2-ethylhexyl phthalate when exposed to blood and other biological media [16]. The migration reduction is attributed to the plasticizer's molecular structure, which creates stronger interactions with the polymer matrix [2].

Clinical studies involving medical devices such as hemodialysis tubing, infusion sets, and blood bags have confirmed the superior migration resistance of triisononyl trimellitate [11]. Testing conducted according to European Union regulations demonstrates that medical-grade polyvinyl chloride formulations containing triisononyl trimellitate maintain plasticizer concentrations within acceptable limits even during extended contact with biological fluids [11].

Medical Device ApplicationMigration Rate ReductionContact MediumTest Duration
Hemodialysis Tubing95% reductionBlood simulantExtended perfusion
Infusion Sets92% reductionAqueous solutions24-72 hours
Blood Bags90% reductionBlood derivativesStorage conditions
Catheters88% reductionBody fluidsImplantation period
Medical Films85% reductionTissue contactContinuous exposure

The migration resistance mechanism of triisononyl trimellitate involves multiple factors including molecular size, polymer-plasticizer interactions, and diffusion kinetics [30]. The compound's large molecular size creates physical barriers to migration, while the trimellitate ester groups form hydrogen bonds and dipolar interactions with polar sites in medical-grade polymers [2]. Research using advanced analytical techniques has shown that the diffusion coefficient of triisononyl trimellitate in polyvinyl chloride is significantly lower than that of conventional plasticizers, resulting in reduced migration potential [13].

Current evidence indicates that Triisononyl trimellitate displays:

  • Very slow primary mineralisation in standard 28-day screening tests (<10% biochemical oxygen demand).
  • Pronounced adsorption to organo-mineral matrices (logKoc ≈ 6.5–6.7).
  • Chronic aquatic no-observed-effect concentrations above water solubility, translating into wide risk-to-exposure ratios for surface waters.
    Long-term concern therefore centres on terrestrial accumulation rather than direct aquatic toxicity.

Environmental Behaviour and Degradation Studies

Aerobic/Anaerobic Biodegradation Pathways

Screening results (28-day tests)

Test guidelineInoculumNominal load% ThOD at Day 28Ready-biodegradable?Citation
OECD 301C (MITI-I)Activated sludge100 mg/L0% [1]No27
OECD 301F (manometric)River water consortium30 mg/L3% [2]No23
OECD 301F (Rhodococcus rhodochrous enrichment)Enriched soil microflora20 mg/L12% [3]No6

Interpretation

  • The compound fails both 60%/70% mineralisation and 10-day window criteria, confirming low inherent degradability under screening conditions.
  • Slight improvement with specialist Rhodococcus inocula implies that ester hydrolysis is the initial rate-limiting step, after which β-oxidation of C₉ alcohols and benzene-1,2,4-tricarboxylate ring cleavage can proceed.

Proposed stepwise aerobic route

  • Extracellular lipase-catalysed cleavage → Isononyl trimellitate mono- and di-esters.
  • Intracellular esterase attack → Trimellitic acid + Isononyl alcohol [4].
  • β-oxidation of isononyl alcohol → Nonanoic acid → Acetyl-CoA pool.
  • Ring-cleavage of trimellitic acid via protocatechuate-4,5-dioxygenase → Central tricarboxylic intermediates [5].

Anaerobic observations

Redox terminal-electron-acceptor conditionLaboratory half-life (days)NotesCitation
Nitrate-reducing>365 days (no clear decay)Adsorbed to sludge particles; hydrolysis extremely slow27
Sulfate-reducing>365 daysNo measurable biogas production55

Key constraint – lack of water solubility (<6 ng/L [6]) prevents effective bio-uptake under anoxic regimes; sorbed molecules remain essentially sequestered.

Soil–Water Partitioning Coefficients

DescriptorMethodValueEnvironmental implicationCitation
logKow (55 °C)HPLC reference oils9.9 ± 0.1 [6]Extremely lipophilic60
logKoc (QSAR, logKow-based)Lyman equation6.72 → Koc = 5.3 × 10⁶ L kg⁻¹Virtually immobile in soils52
logKoc (QSAR, solubility-based)U.S. EPA regression6.54 → Koc = 3.4 × 10⁶ L kg⁻¹Confirms strong sorption52
Henry constantH = 0.131 Pa m³ mol⁻¹ (calc.) [7]Negligible volatilisation from water16

Discussion

  • A Koc above 10⁵ L kg⁻¹ places Triisononyl trimellitate in the “super-sorptive” class; once released to soil it remains bound to organic matter, with leaching to groundwater unlikely.
  • The same property favours deposition to sewage sludge during wastewater treatment; >94% removal by sorption is predicted for activated-sludge plants [2].

Long-Term Ecotoxicological Impact Assessments

Chronic aquatic endpoints (measured above solubility limits)

SpeciesGuidelineEndpointResultTest medium loadingCitation
Oryzias latipes juvenileOECD 20414-d NOEC (survival, growth)75 mg/L > WS100 mg/L WAF41
Daphnia magna (reproduction)OECD 21121-d NOEC (offspring)55.6 mg/L > WS100 mg/L WAF55
Pseudokirchneriella subcapitataOECD 20172-h NOEC (growth rate)100 mg/L > WS100 mg/L WAF41

WS = water solubility limit (~6 ng/L). WAF = water accommodated fraction.

Terrestrial considerations

  • Canadian ecological risk classification placed Triisononyl trimellitate in the “low-concern” band after near-field terrestrial scenarios gave margins >10,000 [2].
  • Laboratory earthworm exposure at 1,000 mg kg⁻¹ (limit test) showed no impacts on growth or cocoon production after 56 days [8].
  • Because dissipation from soil is governed by very slow surface hydrolysis (half-life ≈ 1.7 years [8]) followed by microbial attack on released isononanol, accumulation in sludge-amended farmland warrants periodic monitoring.

Integrated Discussion

Persistence versus risk

While Triisononyl trimellitate is not “readily biodegradable”, its immobility and low intrinsic toxicity generate wide safety margins for aquatic organisms. Its principal environmental sink is organic-rich soil and sludge, where slow abiotic step-down limits bioavailability.

Data gaps and research needs

  • Field mass-balance studies on sludge-treated soils to establish long-term ester persistence under temperate climates.
  • Enzymology of Triisononyl trimellitate mono- and di-ester hydrolysis to identify metabolic bottlenecks beyond the initial lipase step.
  • Mesocosm trials quantifying uptake by soil invertebrates at environmentally realistic µg kg⁻¹ levels.

Physical Description

Liquid

XLogP3

12.5

UNII

T06P0GMA66

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 10 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 14 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

53894-23-8

Wikipedia

Triisononyl trimellitate

General Manufacturing Information

Custom compounding of purchased resin
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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